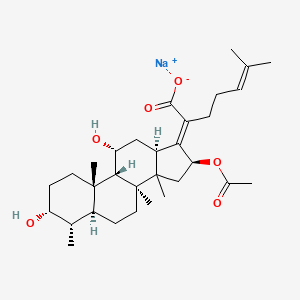
carbapenem MM22383
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbapenem MM22383 is a carbapenemcarboxylic acid having a 2-(acetamidovinyl)sulfanyl group at the 2-position and an (S)-1-hydroxyethyl group at the 6-position. It has a role as an antibacterial drug and a drug allergen. It is a carbapenemcarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Applications De Recherche Scientifique
Immunogenicity and Allergenicity of Carbapenem MM22383
Immunogenic and Allergenic Properties Carbapenem MM22383 exhibits notable immunogenic and allergenic properties. Unlike clavulanic acid, which has low immunogenic and allergenic potential, MM22383 is identified as a contact sensitizer in guinea pigs and an immunogen in rabbits. Additionally, there is evidence suggesting its allergenic potential in humans through occupational exposure. These properties are linked to the chemical structure of MM22383, particularly its ability to form stable hapten-protein conjugates and the density of epitopes it presents (Edwards, Dewdney, Dobrzanski, & Lee, 1988).
Carbapenem Resistance and Efficacy
Mechanisms of Resistance The development of carbapenem resistance in bacteria is a significant concern. Resistance can occur through alterations in penicillin-binding proteins (PBPs), acquisition of metallo-β-lactamases capable of degrading carbapenems, or changes in membrane permeability due to the loss of specific outer membrane porins. This resistance diminishes the efficacy of carbapenems in treating infections, posing challenges in clinical management (Quale, Bratu, Gupta, & Landman, 2006).
Pharmacodynamics and Clinical Applications Carbapenems interact with lipid bilayers in bacterial cell membranes, a crucial aspect of their antibacterial activity. The localization and partitioning of carbapenems like imipenem, doripenem, ertapenem, and meropenem in phospholipid bilayers have been studied, revealing insights into their solubility and efficacy. These interactions are fundamental to the drugs' ability to reach their target transpeptidase in Gram-negative bacteria (Khondker, Malenfant, Dhaliwal, & Rheinstädter, 2018).
Role in Treating Resistant Infections Carbapenems, including MM22383, are crucial in treating infections caused by multidrug-resistant bacteria. They are often considered last-resort antibiotics for severe infections unresponsive to other treatments. Their broad-spectrum activity and resistance to many β-lactamases make them valuable in clinical settings (Patrier & Timsit, 2019).
Propriétés
Numéro CAS |
65322-98-7 |
|---|---|
Formule moléculaire |
C13H16N2O5S |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
(5R,6S)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10+/m0/s1 |
Clé InChI |
PRPNUZWHFGSGRV-RZFSBTTISA-N |
SMILES isomérique |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)
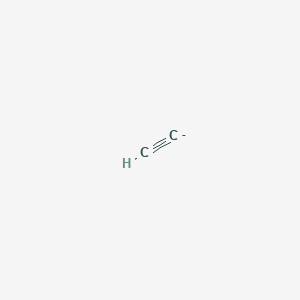

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
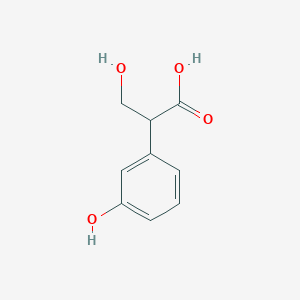
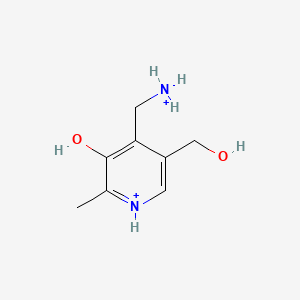
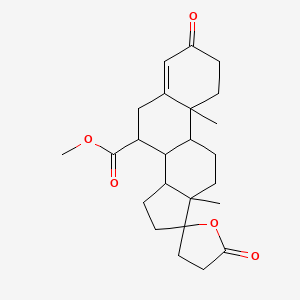
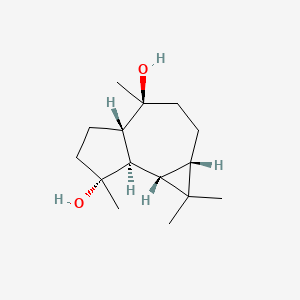


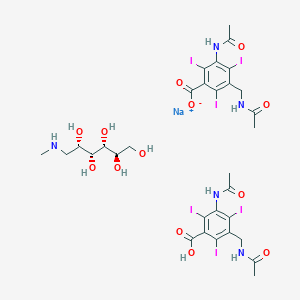
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)
